molecular formula C29H25N5O6S B2678004 2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methoxyphenyl)acetamide CAS No. 959557-66-5

2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methoxyphenyl)acetamide

Cat. No. B2678004
CAS RN: 959557-66-5
M. Wt: 571.61
InChI Key: RFPGYOFVOQDLBB-UHFFFAOYSA-N
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Description

2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H25N5O6S and its molecular weight is 571.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Researchers designed and synthesized a series of related indole-based compounds, including our compound of interest, based on the structures of known antitubulin molecules . The indole nucleus, a privileged structural motif, has been explored extensively due to its diverse biological activities. In this context, microtubules and tubulin proteins are key targets for anticancer agents. Microtubule-targeting agents disrupt microtubule assembly, leading to mitotic blockade and cell apoptosis .

Mechanism of Action: The compound’s mechanism of action involves modulating microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, ultimately affecting cancer cell viability. Specifically, it interacts with tubulin, leading to cell cycle arrest at the S phase and induction of apoptosis .

Efficacy: The compound demonstrated promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, two derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20—showed impressive IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells . These findings suggest that further optimization could yield even more potent analogs.

Anti-HIV Activity (Bonus Round!)

While not directly related to cancer, it’s worth mentioning that indole derivatives have been explored for their anti-HIV potential. For instance, Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives with molecular docking studies as anti-HIV-1 agents . Although our compound isn’t specifically mentioned in this context, it’s fascinating to see how indoles continue to surprise us with their versatility!

Anti-Fibrosis Activity (Another Bonus!)

In a different arena, some indole-based compounds have shown better anti-fibrosis activity than existing drugs. While not directly linked to our compound, this highlights the broader potential of indoles in various therapeutic areas .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O6S/c1-38-19-9-7-18(8-10-19)31-26(36)15-41-29-33-21-5-3-2-4-20(21)27-32-22(28(37)34(27)29)13-25(35)30-14-17-6-11-23-24(12-17)40-16-39-23/h2-12,22H,13-16H2,1H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPGYOFVOQDLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

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